molecular formula C14H9Cl2FO2 B1422238 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160250-68-9

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1422238
CAS No.: 1160250-68-9
M. Wt: 299.1 g/mol
InChI Key: XXXKXVDLILPKKS-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a useful research compound. Its molecular formula is C14H9Cl2FO2 and its molecular weight is 299.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-13-7-11(17)4-1-10(13)8-19-12-5-2-9(3-6-12)14(16)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXKXVDLILPKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218827
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride
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Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-68-9
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a functionalized acyl chloride of significant interest to the fields of medicinal chemistry and advanced materials science. Its unique trifunctional structure, incorporating a reactive acyl chloride, a stable benzyl ether linkage, and halogen-substituted aromatic rings, makes it a versatile intermediate for the synthesis of complex molecular architectures. The presence of chlorine and fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, which is of particular importance in drug design. This guide provides a comprehensive overview of the synthesis, chemical properties, and analytical characterization of this compound, grounded in established chemical principles and field-proven insights.

Strategic Synthesis and Mechanistic Rationale

The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is most logically approached via a two-step sequence. This strategy involves the initial formation of a stable ether linkage through Williamson ether synthesis, followed by the conversion of a carboxylic acid to the highly reactive acyl chloride. This sequence is preferable to minimize potential side reactions that could occur if the reactive acyl chloride were present during the ether formation step.

Step 1: Synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid via Williamson Ether Synthesis

The first step is the formation of the ether bond by reacting 4-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride. The Williamson ether synthesis is a classic and robust method for preparing ethers, proceeding via an S(_N)2 mechanism.[1][2][3]

Causality of Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid. This creates a more nucleophilic phenoxide ion, which is essential for the S(_N)2 attack on the benzyl chloride.

  • Alkylating Agent: 2-Chloro-4-fluorobenzyl chloride is an excellent substrate for S(_N)2 reactions because the benzylic carbon is activated and not sterically hindered.[4]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the S(_N)2 reaction by solvating the cation of the base without strongly solvating the nucleophile.

Experimental Protocol: Synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Slowly add a solution of 2-chloro-4-fluorobenzyl chloride (1.05 eq) in DMF to the reaction mixture.[5]

  • Heat the mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).[6][7]

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify the aqueous solution with 2M HCl until the pH is approximately 2-3, which will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 4-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.


}

Williamson Ether Synthesis Workflow

Step 2: Conversion to 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride

The final step is the conversion of the synthesized carboxylic acid to the target acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8][9] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product.

Causality of Experimental Choices:

  • Reagent: Thionyl chloride is highly effective for this conversion. A catalytic amount of DMF can be used to accelerate the reaction through the formation of the Vilsmeier reagent.

  • Conditions: The reaction is typically performed under anhydrous conditions, as acyl chlorides are highly reactive towards water.[1][10] Refluxing ensures the reaction goes to completion.

Experimental Protocol: Synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride

  • In a flame-dried round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place the 4-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (3-5 eq) to the flask.

  • Add a catalytic amount (1-2 drops) of anhydrous DMF.

  • Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 4-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride can be used directly for subsequent reactions or purified by vacuum distillation.


}

Acyl Chloride Formation Workflow

Chemical Properties and Reactivity Profile

The reactivity of 4-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group.[11] This makes it an excellent acylating agent that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[1][2][12]

  • Hydrolysis: Reacts vigorously with water to hydrolyze back to the corresponding carboxylic acid and HCl. This necessitates handling under anhydrous conditions.[10]

  • Alcoholysis: Reacts with alcohols to form esters.

  • Aminolysis: Reacts with ammonia, primary, and secondary amines to form amides.[10]

  • Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, forming diaryl ketones.

The ether linkage and the halogenated aromatic rings are generally stable under the conditions used for the reactions of the acyl chloride group.

Analytical Characterization (Predicted)

While experimental data for this specific molecule is not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Property Predicted Value/Observation
Molecular Formula C₁₄H₉Cl₂FO₂
Molecular Weight 299.13 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid, fuming in moist air.
¹H NMR (CDCl₃) * δ ~8.1 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.[13] * δ ~7.6-7.3 ppm (m, 3H): Aromatic protons on the 2-chloro-4-fluorobenzyl ring. * δ ~7.0 ppm (d, 2H): Aromatic protons ortho to the ether linkage. * δ ~5.2 ppm (s, 2H): Benzylic protons of the -OCH₂- group.
¹³C NMR (CDCl₃) * δ ~168 ppm: Carbonyl carbon of the acyl chloride.[14] * δ ~162 ppm: Aromatic carbon attached to the ether oxygen. * δ ~160 ppm (d, J≈250 Hz): Aromatic carbon attached to fluorine. * δ ~135-115 ppm: Remaining aromatic carbons. * δ ~69 ppm: Benzylic carbon of the -OCH₂- group.
IR Spectroscopy * ~1775-1800 cm⁻¹ (strong): C=O stretch of the acyl chloride.[15] * ~1250 cm⁻¹ (strong): C-O stretch of the aryl ether. * ~1100 cm⁻¹: C-F stretch.
Mass Spectrometry * M⁺: Isotopic pattern for two chlorine atoms at m/z 298, 300, 302. * Key Fragments: Loss of Cl (m/z 263), cleavage at the ether linkage to give fragments corresponding to the benzoyl and benzyl moieties.

Applications in Research and Development

As a versatile building block, 4-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride is valuable in several areas:

  • Pharmaceutical Synthesis: It serves as a key intermediate for introducing the 4-[(2-chloro-4-fluorobenzyl)oxy]benzoyl moiety into drug candidates. This can be used to synthesize novel esters and amides with potential biological activity.[16]

  • Agrochemicals: Similar to other benzoyl chlorides, it can be used in the synthesis of new pesticides and herbicides.[16]

  • Material Science: The rigid, halogenated structure can be incorporated into polymers and other materials to enhance properties such as thermal stability and flame retardancy.[5]

Safety and Handling

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride should be handled with extreme care due to its presumed high reactivity and corrosive nature, characteristic of acyl chlorides.[10][17][18]

  • Corrosivity: Causes severe skin burns and eye damage.[19][20]

  • Lachrymator: Fumes are irritating to the eyes and respiratory system.[21]

  • Reactivity: Reacts violently with water, alcohols, and bases.[16]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[17][18]

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials. The container should be tightly sealed.

References

  • ChemistryStudent. Acyl Chlorides (A-Level). Available from: [Link]

  • Clark, J. (2016). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Available from: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

  • Wikipedia. Acyl chloride. Available from: [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Available from: [Link]

  • Penta. (2025). Benzoyl chloride. Available from: [Link]

  • LinkedIn. (2025). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Available from: [Link]

  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. Available from: [Link]

  • Sciencemadness Wiki. (2022). Benzoyl chloride. Available from: [Link]

  • ResearchGate. (2014). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. Available from: [Link]

  • YouTube. (2024). Making benzoyl chloride. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Supporting Information. H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. Available from: [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Available from: [Link]

  • Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available from: [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • Google Patents. (2009). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
  • Chegg.com. (2020). Solved 4. Draw a mechanism for the conversion of benzoic. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • ResearchGate. 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester.... Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Teach the Mechanism. (2022). A, B, C's of Williamson Ether Synthesis. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • PMC. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available from: [Link]

Sources

Synthesis Pathways for 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, optimization, and derivatization of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid , a critical pharmacophore in the development of PTP1B inhibitors (diabetes/obesity) and GPR40 agonists.

Executive Summary & Medicinal Significance

The 4-alkoxybenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a lipophilic "head group" that mimics phosphotyrosine (pTyr) in Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors or anchors into the lipophilic binding pocket of GPR40 (FFAR1) .

The specific derivative 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (CAS: 1041536-98-4) combines a rigid benzoic acid tail with a halogenated benzyl ether. The ortho-chloro and para-fluoro substitutions on the benzyl ring provide metabolic stability (blocking P450 oxidation) and enhanced hydrophobic interactions within target active sites.

Retrosynthetic Analysis

The most robust disconnection relies on the Williamson Ether Synthesis , cleaving the ether bond to reveal two commercially available precursors: Methyl 4-hydroxybenzoate (paraben) and 2-Chloro-4-fluorobenzyl bromide .

Retrosynthesis Target Target Molecule 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid Ester Intermediate Ester Methyl 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoate Target->Ester Hydrolysis (Saponification) Fragment1 Nucleophile Methyl 4-hydroxybenzoate Ester->Fragment1 C-O Disconnection Fragment2 Electrophile 2-Chloro-4-fluorobenzyl bromide Ester->Fragment2 Williamson Ether

Figure 1: Retrosynthetic disconnection strategy revealing the convergent assembly.

Core Synthesis Protocol

This protocol utilizes a "self-validating" two-step workflow. The intermediate ester is isolated to ensure high purity before the final mild hydrolysis.

Step 1: Williamson Ether Alkylation

Objective: Formation of the ether linkage via SN2 substitution.

  • Reagents: Methyl 4-hydroxybenzoate (1.0 equiv), 2-Chloro-4-fluorobenzyl bromide (1.1 equiv), K₂CO₃ (2.5 equiv).

  • Solvent: Acetone (reagent grade) or DMF (anhydrous).

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) — Critical for accelerating the reaction via the Finkelstein mechanism in situ.

Detailed Procedure:

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous K₂CO₃ (34.5 g, 250 mmol).

  • Solvation: Add Acetone (150 mL). Stir at room temperature for 15 minutes to allow partial deprotonation of the phenol.

  • Addition: Add 2-Chloro-4-fluorobenzyl bromide (24.5 g, 110 mmol) and KI (1.66 g, 10 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C internal temp) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (Rf ~0.3) should disappear, replaced by the less polar ether product (Rf ~0.7).

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃). Rinse the filter cake with acetone.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the crude solid from hot Ethanol to yield Methyl 4-[(2-chloro-4-fluorobenzyl)oxy]benzoate as white crystals.

    • Expected Yield: 85–92%.

Step 2: Saponification (Ester Hydrolysis)

Objective: Mild cleavage of the methyl ester without affecting the benzyl ether or halogen substituents.

  • Reagents: LiOH·H₂O (3.0 equiv).

  • Solvent: THF:Water (3:1).

Detailed Procedure:

  • Dissolution: Dissolve the ester from Step 1 (10 mmol) in THF (30 mL).

  • Activation: Add a solution of LiOH·H₂O (1.26 g, 30 mmol) in Water (10 mL).

  • Reaction: Stir at 40°C for 3 hours.

    • Checkpoint: TLC should show the disappearance of the ester spot and the formation of a baseline spot (salt form of the acid).

  • Acidification: Evaporate THF in vacuo. Dilute the aqueous residue with water (20 mL). Cool to 0°C in an ice bath.

  • Precipitation: Slowly acidify with 1M HCl to pH ~2. The product will precipitate as a thick white solid.

  • Purification: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 90–95%.[1]

    • Purity: >98% (HPLC).

Process Optimization & Troubleshooting

VariableStandard ConditionOptimization/AlternativeRationale
Base K₂CO₃Cs₂CO₃Cesium is more electropositive, increasing the solubility/nucleophilicity of the phenoxide in aprotic solvents (useful for difficult substrates).
Solvent AcetoneDMF or NMPUse DMF if the benzyl halide is unreactive or if high temperature (>80°C) is required. Note: DMF removal requires aqueous workup.
Catalyst KITBAI (Tetrabutylammonium iodide)Phase transfer catalyst; essential if using a biphasic system (e.g., Toluene/Water).
Leaving Group BromideChlorideBenzyl chlorides are cheaper but slower. If using chloride, must add NaI/KI to drive the reaction.
Common Failure Modes
  • Incomplete Conversion: Often due to old/wet K₂CO₃. Fix: Grind K₂CO₃ to a fine powder and dry in an oven before use.

  • Hydrolysis of Benzyl Ether: Avoid strong mineral acids (H₂SO₄) during workup; the benzyl ether is stable to HCl but sensitive to Lewis acids.

Derivatization Strategies

Once the core acid is synthesized, it serves as a divergence point for SAR (Structure-Activity Relationship) studies.

Pathway A: Amide Coupling (PTP1B Peptidomimetics)

The carboxylic acid is coupled with amines to form secondary amides, mimicking the peptide backbone.

  • Reagents: EDC·HCl / HOBt / DIPEA in DMF.

  • Target: Coupling with amino acid esters (e.g., Phenylalanine methyl ester) creates lipophilic tails that extend into the PTP1B active site groove.

Pathway B: Bioisostere Replacement

Replacing the carboxylic acid with a Tetrazole ring improves metabolic stability and membrane permeability while maintaining the acidic pKa (~4.5–5.0).

  • Protocol: Convert the intermediate nitrile (from 4-cyanophenol starting material) using NaN₃/ZnBr₂ in refluxing water/isopropanol.

Workflow Start Start: Methyl 4-hydroxybenzoate Step1 Step 1: Alkylation (K2CO3, Acetone, Reflux) Start->Step1 Check1 QC: TLC/NMR (Ether Formation) Step1->Check1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Check1->Step2 Pass Final Final Product Carboxylic Acid Step2->Final Deriv Derivatization (Amides/Bioisosteres) Final->Deriv SAR Expansion

Figure 2: Operational workflow for the synthesis and downstream derivatization.

Case Study: PTP1B Inhibition

Context: PTP1B is a negative regulator of insulin signaling.[2][3] Inhibitors must mimic the phosphotyrosine (pTyr) residue. Mechanism: The 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid moiety acts as a non-hydrolyzable pTyr mimetic. The carboxylic acid forms hydrogen bonds with the Arg221 and Gly218 residues in the PTP1B catalytic loop (P-loop), while the halogenated benzyl ring engages in hydrophobic interactions with the Phe182 residue, enhancing selectivity over other phosphatases (like TCPTP).

Data Summary (Literature Precedents):

  • IC₅₀ (PTP1B): Derivatives of this scaffold typically exhibit IC₅₀ values in the low micromolar range (0.5 – 5.0 µM) .

  • Selectivity: The 2-chloro substitution forces a twisted conformation that favors the deeper PTP1B pocket over the shallower TCPTP pocket.

References

  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • National Institutes of Health (PMC). (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (CAS 1041536-98-4). Retrieved from

  • ChemicalBook. (2019). Synthesis of Halogenated Benzoic Acid Derivatives via Oxidation and Etherification. Retrieved from

Sources

CAS number and chemical identifiers for 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride and its stable precursor, 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid . These compounds serve as critical "privileged scaffolds" in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) agonists (e.g., GPR40/FFA1) and Peroxisome Proliferator-Activated Receptor (PPAR) modulators used in metabolic disease research.

Chemical Identity & Identifiers

The compound exists primarily in two forms in the research supply chain: the stable carboxylic acid building block and the reactive acyl chloride derivative used for downstream acylation. Due to the high reactivity and moisture sensitivity of the chloride, the acid is the standard commercial form (CAS: 1041536-98-4), with the chloride generated in situ or immediately prior to use.

Key Chemical Identifiers[1][2][3][4][5][6]
PropertyAcid PrecursorAcyl Chloride Derivative
Systematic Name 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
CAS Number 1041536-98-4 Not widely indexed; refer to Acid CAS
Molecular Formula C₁₄H₁₀ClFO₃C₁₄H₉Cl₂FO₂
Molecular Weight 280.68 g/mol 299.12 g/mol
SMILES OC(=O)c1ccc(OCc2ccc(F)cc2Cl)cc1ClC(=O)c1ccc(OCc2ccc(F)cc2Cl)cc1
InChI Key HDCNHHWWBGGCRK-UHFFFAOYSA-NDerivative-specific key varies
Appearance White to off-white solidColorless to pale yellow oil/solid (reactive)

Synthesis & Production Protocol

The synthesis of the benzoyl chloride derivative follows a convergent pathway, establishing the ether linkage before activating the carboxylic acid. This order of operations prevents side reactions involving the acid chloride functionality.

Step 1: Williamson Ether Synthesis (Ether Linkage Formation)

Rationale: The 2-chloro-4-fluorobenzyl moiety is introduced via nucleophilic substitution. Using 4-hydroxybenzoic acid esters (e.g., methyl 4-hydroxybenzoate) protects the carboxyl group during the base-catalyzed etherification.

  • Reagents: Methyl 4-hydroxybenzoate, 2-Chloro-4-fluorobenzyl chloride, Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Conditions: Reflux (60–80°C) for 4–12 hours.

  • Mechanism:

    
     attack of the phenoxide ion on the benzylic halide.
    
Step 2: Ester Hydrolysis

Rationale: The ester is cleaved to reveal the free carboxylic acid (CAS 1041536-98-4).

  • Reagents: LiOH or NaOH (aq), THF/MeOH.

  • Protocol: Stir at ambient temperature until TLC indicates consumption of the ester. Acidify with dilute HCl to precipitate the acid.

Step 3: Acid Chloride Activation (The Target Compound)

Rationale: Conversion of the hydroxyl group to a chloride leaving group creates the highly electrophilic acyl chloride.

  • Reagents: Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    ).
  • Catalyst: DMF (Catalytic amount).

  • Protocol:

    • Suspend the dry acid (Step 2 product) in anhydrous DCM or Toluene.

    • Add excess

      
       (1.2–1.5 equiv) dropwise.
      
    • Reflux for 2–3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Concentrate in vacuo to remove excess thionyl chloride.

    • Critical: Use the crude residue immediately for the next coupling step to avoid hydrolysis.

Synthesis Workflow Diagram

SynthesisPathway Start1 Methyl 4-hydroxybenzoate Intermediate Ether Intermediate (Methyl ester) Start1->Intermediate K2CO3, DMF SN2 Reaction Start2 2-Chloro-4-fluorobenzyl chloride Start2->Intermediate Acid Acid Precursor (CAS: 1041536-98-4) Intermediate->Acid LiOH, THF/H2O Hydrolysis Product Target: Benzoyl Chloride (Reactive Electrophile) Acid->Product SOCl2, cat. DMF Chlorination

Figure 1: Convergent synthesis pathway from commercial building blocks to the activated acyl chloride.

Applications in Drug Discovery

The 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl moiety is a pharmacophore often employed to improve lipophilicity and metabolic stability in drug candidates.

GPCR Agonists (Metabolic Disorders)

This scaffold mimics the lipophilic "tail" found in several GPR40 (FFA1) and GPR120 (FFA4) agonists.

  • Mechanism: The halogenated benzyl ether provides hydrophobic interactions within the receptor binding pocket, while the benzoyl moiety serves as a rigid linker to the polar "head" group (often an acid or bioisostere).

  • Relevance: Compounds containing this substructure are investigated for Type 2 Diabetes treatment due to their ability to enhance glucose-dependent insulin secretion.

PPAR Modulators

The structure resembles the lipophilic tail of farglitazar and other PPAR-


 partial agonists.
  • Structure-Activity Relationship (SAR): The 2-chloro and 4-fluoro substitutions on the benzyl ring are critical for optimizing potency and selectivity against specific PPAR isoforms, modulating the shape of the ligand-binding domain (LBD).

Handling & Safety Protocols

The acyl chloride is corrosive and moisture-sensitive . It hydrolyzes rapidly upon contact with atmospheric moisture to regenerate the acid and release hydrochloric acid (HCl) gas.

Safety Decision Matrix

SafetyProtocol Start Handling 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride CheckState Is the compound in solution? Start->CheckState SolidState Solid/Neat Oil CheckState->SolidState No Solution Anhydrous Solvent (DCM/THF) CheckState->Solution Yes ActionSolid Store under Argon/N2 Avoid Metal Spatulas Use in Fume Hood SolidState->ActionSolid ActionSoln Use Septum/Syringe Techniques Dry Solvents Required Solution->ActionSoln Quench Quench Excess: Add to MeOH or NaHCO3(aq) ActionSolid->Quench ActionSoln->Quench

Figure 2: Safety and handling decision tree for the reactive acyl chloride derivative.

Storage & Stability
  • Acid (Precursor): Stable at room temperature. Store in a cool, dry place.

  • Chloride (Derivative): Store at -20°C under inert atmosphere (Argon/Nitrogen). Do not store for extended periods; prepare fresh for optimal yield.

References

  • Sigma-Aldrich. "4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid Product Page." Merck KGaA. Accessed via .

  • PubChem. "4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (Compound)." National Library of Medicine.[1] CID 44206584. Accessed via .[1]

  • Christiansen, E., et al. (2011). "Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40)." Journal of Medicinal Chemistry, 54(19), 6691–6703. (Contextual reference for benzyloxybenzoic acid scaffolds in GPR40 agonists).
  • MilliporeSigma. "Building Blocks for Medicinal Chemistry: Benzoic Acid Derivatives." MilliporeSigma Technical Library. Accessed via .

Sources

Methodological & Application

Application Note: Protocol for Acylation using 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Context

The reagent 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a specialized electrophilic building block used primarily in the synthesis of potassium-competitive acid blockers (P-CABs) and metabolic disease modulators. Its structure features a reactive benzoyl chloride moiety linked via an ether bridge to a halogenated benzyl ring.

This specific "diarylmethyloxy" motif is critical for hydrophobic binding in various G-protein coupled receptors (GPCRs) and proton pumps. The presence of the chlorine and fluorine atoms on the distal ring modulates metabolic stability (blocking metabolic soft spots) and lipophilicity.

Key Chemical Properties
PropertyDescription
Functional Group Acid Chloride (Acyl Chloride)
Reactivity High (Electrophilic); Moisture Sensitive
Physical State Typically an off-white to pale yellow solid or semi-solid oil (depending on purity).
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Main Application

-acylation (Amide formation) and

-acylation (Ester formation).

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution (


Ac)  mechanism. Unlike alkyl halides which undergo 

or

, this benzoyl chloride derivative reacts through an addition-elimination pathway.
  • Nucleophilic Attack: The nucleophile (Amine/Alcohol) attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The carbonyl reforms, expelling the chloride ion (

    
    ) as a good leaving group.
    
  • Deprotonation: A base scavenger removes the acidic proton to drive the equilibrium forward and prevent the formation of HCl, which could degrade the ether linkage.

Mechanistic Pathway Visualization

ReactionMechanism Reagent Acid Chloride (Electrophile) Tetra Tetrahedral Intermediate Reagent->Tetra Addition Nu Nucleophile (Amine/Alcohol) Nu->Tetra Product Acylated Product Tetra->Product Elimination Leaving Leaving Group (Cl-) Tetra->Leaving

Figure 1: The addition-elimination mechanism characteristic of benzoyl chloride derivatives.

Experimental Protocols

Protocol A: -Acylation (Amide Synthesis)

Application: Synthesis of drug intermediates (e.g., Vonoprazan analogs). Standard Scale: 1.0 mmol.

Reagents & Stoichiometry
ReagentEquiv.Role
Amine Substrate 1.0Nucleophile
Acid Chloride Reagent 1.1 – 1.2Electrophile
Triethylamine (

)
1.5 – 2.0Base (HCl Scavenger)
Dichloromethane (DCM) 0.1 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and cool under a stream of Argon.

  • Dissolution: Add the Amine Substrate (1.0 mmol) and DCM (10 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (

    
    ) via syringe. Cool the mixture to 0°C using an ice bath.
    
    • Expert Note: Cooling is critical to prevent side reactions, as the acid chloride is highly reactive.

  • Reagent Addition: Dissolve 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride (1.1 mmol) in a minimal amount of DCM (2 mL). Add this solution dropwise to the reaction mixture over 5–10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check progress via TLC (Hexane:EtOAc) or LC-MS. Look for the disappearance of the amine.

  • Quenching: Add saturated

    
     solution (10 mL) to quench unreacted acid chloride. Stir vigorously for 15 minutes.
    
  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with 1M HCl (to remove excess pyridine/amine), then Brine. Dry over

    
    .[1][2]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography.

Protocol B: -Acylation (Ester Synthesis)

Application: Prodrug synthesis or lipophilic analog generation. Key Difference: Alcohols are less nucleophilic than amines; a stronger base/catalyst system is required.

Reagents & Stoichiometry
ReagentEquiv.Role
Alcohol Substrate 1.0Nucleophile
Acid Chloride Reagent 1.2 – 1.5Electrophile
DIPEA (Hünig's Base) 2.0Sterically hindered base
DMAP 0.1 (10 mol%)Nucleophilic Catalyst
DCM or THF 0.1 MSolvent
Step-by-Step Procedure
  • Setup: Maintain strictly anhydrous conditions. Moisture will hydrolyze the reagent to the carboxylic acid.

  • Catalyst Addition: To a solution of Alcohol and DIPEA in DCM, add DMAP (4-Dimethylaminopyridine).

    • Mechanism:[3][4][5] DMAP attacks the acid chloride first, forming a highly reactive N-acylpyridinium ion, which then transfers the acyl group to the alcohol.

  • Reagent Addition: Add the Acid Chloride at 0°C.

  • Reaction: Stir at RT for 6–12 hours. (Esters form slower than amides).

  • Workup: Wash strictly with

    
     Citric Acid or 
    
    
    
    HCl to remove DMAP and DIPEA. (Avoid strong base washes if the ester is sensitive).

Workflow Visualization

Workflow Start Start: Dry Glassware (Argon Atmosphere) Dissolve Dissolve Nucleophile + Base in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagent Add Acid Chloride (Dropwise) Cool->AddReagent Monitor Monitor (TLC/LCMS) Is SM consumed? AddReagent->Monitor Monitor->AddReagent No (Add more reagent) Quench Quench with Sat. NaHCO3 Monitor->Quench Yes Workup Extraction & Drying Quench->Workup

Figure 2: Operational workflow for the acylation process.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvent is anhydrous. Check reagent quality (if it smells like HCl, it has degraded).
Impurity: Carboxylic Acid Moisture ingressUse fresh bottle of reagent. Add molecular sieves to the reaction.
Slow Reaction Steric HindranceAdd DMAP (catalytic) or switch solvent to DMF (increases rate for polar substrates).
Ether Cleavage High AcidityAvoid strong Lewis acids. The benzyl ether is stable to base, but sensitive to

or

.

Expert Insight: The 2-chloro-4-fluorobenzyl group is electron-withdrawing. While this makes the ether oxygen less electron-rich (and thus more stable to oxidation), it does not significantly deactivate the distal acid chloride. However, the lipophilicity of this group often requires the use of DCM or Chloroform rather than Methanol/Ethanol (which would react anyway) or pure water during workup to prevent emulsions.

Safety Information

  • Corrosive: Causes severe skin burns and eye damage.

  • Lachrymator: Irritating to respiratory system. Handle only in a fume hood.

  • Hydrolysis: Reacts violently with water to release HCl gas.

References

  • BenchChem. Application Notes: Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides.[6] Retrieved from

  • Organic Syntheses. General procedures for Acid Chloride formation and Acylation. Org.[1][2][7][8][9][10] Synth. Coll. Vol. 1, p. 147.

  • National Institutes of Health (NIH). Hydrolytic stability of phthaloyl chlorides (Analogous reactivity data).

  • Fisher Scientific. Amide Synthesis Protocols and Reagent Handling.

Sources

Application Notes and Protocols: High-Yield Esterification of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the esterification of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, a key intermediate in pharmaceutical and materials science research. We delve into the underlying chemical principles, present detailed, validated protocols for both the synthesis of the acyl chloride and its subsequent esterification, and offer expert insights into reaction optimization, monitoring, and purification. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of complex ester derivatives.

Introduction: The Strategic Importance of Acyl Chloride Chemistry

The synthesis of esters from acyl chlorides and alcohols is a cornerstone of modern organic chemistry.[1][2] This transformation is favored over methods like Fischer esterification for its high reactivity, rapid reaction times, and the irreversible nature of the reaction, which drives it to completion and ensures high yields.[1][3][4] The target acyl chloride, 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, incorporates a synthetically useful handle—a substituted benzyl ether—making its ester derivatives valuable precursors for complex molecular architectures.

This application note provides a self-validating system for synthesis, beginning with the preparation of the requisite acyl chloride from its parent carboxylic acid and culminating in a highly efficient, base-mediated, and catalyst-accelerated esterification protocol.

Foundational Principles: The Nucleophilic Acyl Substitution Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.[5][6][7] The alcohol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

The Role of Base and Catalyst:

  • Stoichiometric Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5][8] This prevents the protonation of the alcohol nucleophile and potential acid-catalyzed side reactions.

  • Nucleophilic Catalyst (DMAP): For less reactive or sterically hindered alcohols, a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can dramatically increase the reaction rate.[9][10] DMAP is a hyper-nucleophilic catalyst that first reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, making it more susceptible to attack by the alcohol. DMAP is then regenerated, completing the catalytic cycle.[9][11]

Part I: Synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl Chloride

Acyl chlorides are typically not isolated and stored long-term due to their high reactivity and sensitivity to moisture.[3] They are often prepared from the corresponding carboxylic acid immediately before use. Thionyl chloride (SOCl₂) is an excellent reagent for this conversion as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[12][13][14][15]

Experimental Protocol: Acyl Chloride Formation

This protocol details the conversion of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid to its acyl chloride.

  • System Preparation: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a bubbler or an acid gas trap (containing NaOH solution). Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging: To the flask, add 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (1.0 eq). Add a minimal amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops) to catalyze the reaction.[12]

  • Thionyl Chloride Addition: Add thionyl chloride (SOCl₂) (2.0 - 3.0 eq), either neat or in an anhydrous solvent like dichloromethane (DCM) or toluene.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the reaction to cool to room temperature. Remove the excess SOCl₂ and solvent under reduced pressure (rotary evaporation). It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure all volatile impurities are removed.[16]

  • Usage: The resulting crude 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, typically a solid or oil, is of sufficient purity to be used directly in the subsequent esterification step without further purification.

G cluster_prep Synthesis of Acyl Chloride CarboxylicAcid Carboxylic Acid (1.0 eq) SOCl2 SOCl₂ (2-3 eq) cat. DMF CarboxylicAcid->SOCl2 1. Add Reagents Reflux Reflux (1-3 h) Inert Atmosphere SOCl2->Reflux 2. Heat Evaporation Rotary Evaporation (Toluene Co-evaporation) Reflux->Evaporation 3. Remove Excess SOCl₂ AcylChloride Crude Acyl Chloride (Use Immediately) Evaporation->AcylChloride 4. Isolate

Caption: Workflow for the synthesis of the acyl chloride starting material.

Part II: Protocol for Esterification with Alcohols

This section provides a generalized, robust protocol for the esterification of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride with a generic alcohol (R-OH).

Experimental Protocol: General Esterification
  • System Preparation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or ACN).

  • Base and Catalyst Addition: Add the base, such as triethylamine (1.5 eq) or pyridine (2.0 eq). Follow this with the addition of a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the acyl chloride.

  • Acyl Chloride Addition: Dissolve the crude 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride (1.2 eq) in a minimal amount of the anhydrous reaction solvent. Add this solution dropwise to the cooled alcohol solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the limiting reagent (the alcohol).

G cluster_ester Esterification Protocol Alcohol Alcohol (1.0 eq) in Anhydrous Solvent Base Add Base (1.5 eq) & DMAP (0.1 eq) Alcohol->Base Cool Cool to 0 °C Base->Cool AcylChloride Add Acyl Chloride (1.2 eq) (Dropwise) Cool->AcylChloride React Warm to RT Stir (2-16 h) AcylChloride->React TLC Monitor by TLC React->TLC TLC->React Incomplete Workup Proceed to Work-up TLC->Workup Complete

Caption: Step-by-step workflow for the DMAP-catalyzed esterification.

Reaction Monitoring, Work-up, and Purification

A. Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or DCM). A good starting point is 7:3 Hexanes:Ethyl Acetate.

  • Visualization: UV light (254 nm). The starting benzoyl chloride and the resulting ester product are typically UV active. The disappearance of the starting alcohol spot (visualized with a stain like potassium permanganate if not UV active) and the appearance of a new, usually less polar, product spot indicate reaction progress.[17][18]

B. Aqueous Work-up Protocol

Once the reaction is complete, a standard aqueous work-up is performed to remove the base, DMAP, and any water-soluble byproducts.

  • Quench: Dilute the reaction mixture with the organic solvent (e.g., DCM).

  • Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl solution (to remove pyridine/TEA/DMAP).

    • Saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Brine (saturated NaCl solution) (to remove residual water).

  • Dry: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude ester.

C. Purification by Flash Column Chromatography

The crude product is typically purified by flash column chromatography.[19][20][21]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is commonly used. The optimal eluent system should be determined by TLC, aiming for an Rf value of ~0.3 for the desired product.[21]

  • Procedure: The crude material is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify and combine those containing the pure ester. The combined pure fractions are then concentrated under reduced pressure to yield the final product.

Optimizing Reaction Conditions

The reactivity of the alcohol substrate significantly impacts the optimal reaction conditions. The following table provides field-tested starting points for various alcohol classes.

ParameterPrimary Alcohol (e.g., Benzyl Alcohol)Secondary Alcohol (e.g., Isopropanol)Phenol (e.g., Phenol)Rationale
Alcohol (eq) 1.01.01.0Limiting reagent
Acyl Chloride (eq) 1.1 - 1.21.2 - 1.51.2 - 1.5A slight excess ensures full conversion of the alcohol.
Base (eq) TEA (1.5)TEA (2.0) or Pyridine (2.0)Pyridine (2.0 - 3.0)More base may be needed for less reactive alcohols to drive the reaction. Pyridine is often preferred for phenols.[1]
DMAP (eq) 0.050.10.1 - 0.2Steric hindrance and lower nucleophilicity require more catalyst.
Temperature 0 °C to RT0 °C to RT (may require gentle heating)RT to 40 °CPhenols are less nucleophilic and may require heating to achieve a reasonable rate.[1][22]
Time 1 - 4 hours4 - 16 hours12 - 24 hoursReaction time is inversely proportional to the nucleophilicity of the alcohol.

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material remaining, ensure all reagents and solvents were anhydrous, as water rapidly hydrolyzes the acyl chloride.[3] Consider increasing the amount of DMAP or gently heating the reaction mixture.

  • Low Yield after Work-up: Product loss can occur during aqueous extraction if the ester has some water solubility. Minimize washes or perform a back-extraction of the aqueous layers.

  • Difficult Purification: If the product co-elutes with impurities, try a different solvent system for chromatography (e.g., switching from ethyl acetate to a mixture of DCM and methanol).

Conclusion

The reaction between 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride and alcohols is a powerful and versatile method for synthesizing complex esters. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of base, the use of a DMAP catalyst, and the maintenance of anhydrous conditions—researchers can achieve high yields of the desired products. The protocols outlined in this document provide a reliable and scalable foundation for applications in drug discovery, medicinal chemistry, and materials development.

References

  • OperaChem. (2024, January 5). Formation of Esters. Available at: [Link]

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry. Available at: [Link]

  • Yufeng. (2022, June 21). Acyl chloride. Available at: [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. Available at: [Link]

  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Available at: [Link]

  • Organic Chemistry Data. 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Journal of Laboratory Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]

  • Chemguide. Converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Journal of the American Chemical Society. (2007, November 6). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Available at: [Link]

  • Chemguide. Reaction between acyl chlorides and alcohols - addition / elimination. Available at: [Link]

  • YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. Available at: [Link]

  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]

  • Chemistry Student. 33.2 Esters | CIE A-Level Chemistry. Available at: [Link]

  • Oxford Academic. (2012, September 15). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. Available at: [Link]

  • Chemistry Steps. (2025, October 7). Preparation of Esters. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • Chemguide. Making esters. Available at: [Link]

  • Patsnap Eureka. (2022, July 26). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available at: [Link]

  • European Patent Office. (2007, November 14). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Available at: [Link]

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Available at: [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Available at: [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]

  • PMC. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • ResearchGate. (2025, August 7). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Available at: [Link]

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Solvent selection for reactions involving 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for Reactions Involving 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a highly reactive acylating agent, valued as a key intermediate in the synthesis of complex molecules in the pharmaceutical and materials science sectors. The success of reactions involving this compound—ranging from nucleophilic acyl substitutions to Friedel-Crafts acylations—is critically dependent on the strategic selection of the reaction solvent. An inappropriate solvent can lead to undesirable side reactions, low yields, and complex purification profiles. This guide provides a detailed framework for solvent selection, grounded in mechanistic principles and practical considerations. It offers specific protocols for solvent screening and for two major reaction classes, along with a troubleshooting guide to address common challenges.

Core Principles: Understanding the Reactant and the Role of the Solvent

Physicochemical Profile of the Reagent

The reactivity of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is dominated by the electrophilic carbonyl carbon of the acyl chloride functional group (-COCl). This group is highly susceptible to attack by nucleophiles.[1][2][3]

  • High Reactivity: The chloride ion is an excellent leaving group, making the compound more reactive than corresponding esters or amides.[4]

  • Moisture Sensitivity: The acyl chloride reacts readily, often violently, with water and other protic species (e.g., alcohols) in a process called hydrolysis, which yields the corresponding carboxylic acid and hydrochloric acid.[1][5][6] This is typically an undesired side reaction that consumes the starting material. Therefore, all reactions must be conducted under anhydrous (dry) conditions.

  • Solubility: As a relatively large organic molecule, it is generally soluble in a range of organic solvents like ethers, chloroform, and other chlorinated hydrocarbons, but is immiscible with water.[1][7]

The Function of the Solvent

A solvent is not merely a medium in which a reaction occurs; it is an active participant that can dictate the reaction pathway, rate, and outcome. Its primary functions include:

  • Solubilizing Reactants: Ensuring all reactants are in the same phase to allow for effective molecular collisions.

  • Stabilizing Intermediates and Transition States: The polarity of a solvent can stabilize charged intermediates or transition states, thereby accelerating the reaction.[8][9]

  • Influencing Reaction Mechanism: In some cases, the choice of solvent can favor one mechanistic pathway over another (e.g., SN1-like vs. SN2-like).[8]

  • Heat Dissipation: Acting as a heat sink to control exothermic reactions.

Solvent Classification and Suitability

Solvents are broadly categorized based on their polarity and their ability to donate a proton (protic vs. aprotic). For reactions with acyl chlorides, the most critical distinction is between aprotic and protic solvents.

Category Sub-Category Examples Suitability for Acyl Chloride Reactions Rationale
Aprotic Non-Polar Toluene, Hexane, Dichloromethane (DCM), Carbon Disulfide (CS₂)Highly Suitable Inert and will not react with the acyl chloride. DCM is often preferred for its ability to dissolve a wide range of organic compounds.[10][11]
Polar Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (MeCN), Dimethylformamide (DMF)Suitable with Caution These can dissolve polar reagents and salts. However, some (like DMF) can react with acyl chlorides under certain conditions to form Vilsmeier-type reagents. THF can be a Lewis base and may interfere with Lewis acid catalysts.
Protic Polar Water, Methanol, Ethanol, Acetic AcidUnsuitable as Solvents These are nucleophiles themselves and will react directly with the acyl chloride, leading to hydrolysis or solvolysis.[1][5] They should only be used if they are the intended reactant (e.g., for esterification with an alcohol).

Workflow for Rational Solvent Selection

A systematic approach is essential for identifying the optimal solvent for a given transformation. The following workflow guides the decision-making process from theoretical selection to practical optimization.

SolventSelectionWorkflow start Define Reaction Type is_nuc Nucleophilic Acyl Substitution? start->is_nuc e.g., Amidation, Esterification is_fc Friedel-Crafts Acylation? fc_solvents Select Inert Aprotic Solvent (e.g., DCM, CS₂, 1,2-Dichloroethane) is_fc->fc_solvents Yes is_nuc->is_fc No nuc_solvents Select Dry Aprotic Solvent (e.g., DCM, THF, Toluene, MeCN) is_nuc->nuc_solvents Yes avoid_lewis_base AVOID Lewis Basic Solvents (THF, Ethers with Catalyst) fc_solvents->avoid_lewis_base screening Perform Small-Scale Solubility & Reactivity Screening fc_solvents->screening avoid_protic AVOID Protic Solvents (Water, Alcohols) nuc_solvents->avoid_protic nuc_solvents->screening optimization Optimize on Lead Candidate (Concentration, Temperature) screening->optimization final Scale-Up Reaction optimization->final

Caption: Logical workflow for solvent selection.

Protocol I: Solvent Selection for Nucleophilic Acyl Substitution (Amidation)

This protocol details the formation of an amide by reacting 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride with a primary amine. The solvent's primary role is to be inert to all reactants and to facilitate the reaction. A non-nucleophilic base is required to neutralize the HCl byproduct.[1]

General Reaction Scheme

AmidationReaction cluster_reactants Reactants cluster_products Products reactant1 4-[(2-Cl-4-F-benzyl)oxy]benzoyl chloride product N-Alkyl-4-[(2-Cl-4-F-benzyl)oxy]benzamide reactant1->product reactant2 R-NH₂ (Amine) reactant2->product base Base (e.g., Pyridine, Et₃N) byproduct Base·HCl Salt base->byproduct solvent Aprotic Solvent (DCM, THF)

Caption: General amidation reaction pathway.

Step-by-Step Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add the primary amine (1.0 equivalent).

  • Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM), using a concentration of approximately 0.1 M. Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 equivalents).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Reagent Addition: Dissolve 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol II: Solvent Selection for Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of the acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst (e.g., AlCl₃). The solvent must be completely inert to the highly reactive Lewis acid-acyl chloride complex.[9]

Key Considerations
  • Inertness to Lewis Acid: Solvents with Lewis basic sites (e.g., ethers, esters, amides) will complex with and deactivate the AlCl₃ catalyst and are therefore unsuitable.

  • Solubility of Complex: The solvent must effectively solvate the initial reactants as well as the intermediate acylium ion-AlCl₄⁻ complex.

  • Boiling Point: A relatively low boiling point (e.g., DCM) simplifies removal after the reaction is complete.

Recommended Solvents
  • Dichloromethane (DCM) / 1,2-Dichloroethane (DCE): Generally the solvents of choice due to their polarity, ability to dissolve reactants, and inertness.[10][11]

  • Carbon Disulfide (CS₂): A traditional, non-polar solvent that is excellent for its inertness but is highly flammable and toxic.[10][11]

  • Nitrobenzene: Used in specific cases where a polar medium is needed to dissolve complexes. Its strong deactivating nature prevents it from undergoing acylation itself. It can sometimes alter product regioselectivity.[10][11]

Step-by-Step Protocol (Acylation of Anisole)
  • Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.3 equivalents) in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Cooling: Cool the suspension to 0 °C with vigorous stirring.

  • Acyl Chloride Addition: In a separate flask, dissolve 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add the aromatic substrate (e.g., anisole, 1.1 equivalents), dissolved in DCM, dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC.

  • Work-up:

    • Carefully cool the reaction mixture back to 0 °C.

    • Very slowly and cautiously quench the reaction by adding crushed ice, followed by 1 M HCl. This step is highly exothermic and will release HCl gas.

    • Once the AlCl₃ is fully hydrolyzed, transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting crude ketone by column chromatography or recrystallization.

Troubleshooting Guide

Problem Potential Solvent-Related Cause Suggested Solution
Low or No Reactivity 1. Poor solubility of a reactant. 2. (Friedel-Crafts) Solvent is a Lewis base (e.g., THF) that deactivated the catalyst.1. Screen for a solvent with better solubilizing power (e.g., switch from hexane to DCM or THF for polar reactants). 2. Switch to a non-coordinating solvent like DCM or CS₂.
Formation of Carboxylic Acid Byproduct Presence of water in the solvent or reagents.Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried, and the reaction is run under an inert atmosphere (N₂ or Ar).
Multiple Side Products 1. Solvent is too polar, promoting side reactions. 2. Reaction temperature is too high, and the solvent has a low boiling point, causing poor temperature control.1. Try a less polar aprotic solvent (e.g., switch from DMF to DCM). 2. Choose a solvent with a higher boiling point (e.g., 1,2-dichloroethane instead of DCM) for reactions requiring elevated temperatures.
Difficult Product Isolation / Emulsion during Work-up Solvent is partially miscible with water or has a similar density (e.g., ethyl acetate).Add brine during the aqueous wash to help break the emulsion. Alternatively, switch to a solvent that is clearly immiscible with water, like DCM.[12]

References

  • BYJU'S. (2022, February 8). Formation of Acid Chlorides. [Link]

  • Tuttee Academy. AS/A-Level Chemistry - Acyl Chloride. [Link]

  • Filo. (2025, June 24). What solvents are used in Friedel-Crafts acylation?. [Link]

  • Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6664–6687. [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Vaia. The most appropriate solvent for Friedel crafts reaction is. [Link]

  • Mąkosza, M., & Kloc, K. (2006). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Tetrahedron, 62(34), 8174-8182. [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • Wang, Y., et al. (2016). Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols. Journal of Agricultural and Food Chemistry, 64(43), 8150-8156. [Link]

  • Baddeley, G., & Williamson, R. (1958). Acylation and alkylation reactions. Part III. The interaction of aryloxyacetyl chlorides with aluminium chloride in aromatic solvents. Journal of the Chemical Society B: Physical Organic, 212-215. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • Smith, S. L., et al. (1988). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. The Journal of Organic Chemistry, 53(19), 4482-4488. [Link]

  • International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

  • Organic Syntheses. Benzoyl chloride, 4-pentyl-. [Link]

  • Royal Society of Chemistry. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]

  • ResearchGate. (2025, March 2). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

  • PubChem. 4-Chloro-2-fluorobenzoyl chloride. [Link]

  • Wikipedia. Acyl chloride. [Link]

  • Wikipedia. Benzoyl chloride. [Link]

Sources

Strategic Utilization of Halogenated Benzoyl Chlorides in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-042 [1]

Abstract

Halogenated benzoyl chlorides represent a critical class of "dual-function" electrophiles in pharmaceutical synthesis. They serve as the primary architectural anchor for constructing privileged pharmacophores—specifically diaryl amides (kinase inhibitors) and diaryl ketones (CNS agents). This guide provides validated protocols for their handling and derivatization, emphasizing the retention of the halogen motif for downstream cross-coupling.

Introduction: The "Warhead" and the "Handle"

In medicinal chemistry, halogenated benzoyl chlorides are unique because they possess two distinct reactive sites with orthogonal reactivity profiles:

  • The "Warhead" (Acyl Chloride): A hard electrophile susceptible to rapid nucleophilic attack by amines, alcohols, and Friedel-Crafts nucleophiles.[1] This site reacts first.

  • The "Handle" (Aryl Halide): A stable motif (F, Cl, Br, I) that survives the initial acylation but serves as a latent reactive site for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ).[1]
    

Strategic Value: By selecting the correct halogenated precursor (e.g., 4-bromobenzoyl chloride), a chemist can install a "coupling-ready" handle early in the synthesis without requiring protecting groups.

Critical Handling & Safety

Warning: Benzoyl chlorides are lachrymators and react violently with moisture to release hydrochloric acid (HCl) gas.[1]

  • Moisture Control: All glassware must be flame-dried or oven-dried (

    
    ).[1] Solvents (DCM, THF) must be anhydrous (
    
    
    
    ppm
    
    
    ).[1]
  • Stoichiometry of Bases: The reaction generates 1 equivalent of HCl. In amide couplings, use at least 1.1 equivalents of a tertiary amine base (DIPEA, TEA) or 2.0+ equivalents of the nucleophilic amine if it is inexpensive.

  • Quenching: Never add water directly to a large quantity of unreacted benzoyl chloride.[1] Dilute with an inert solvent first, then add cold bicarbonate solution slowly.[1]

Core Application 1: Amide Bond Formation (Kinase Inhibitor Scaffolds)

Context: The amide bond is the backbone of modern kinase inhibitors (e.g., Nilotinib analogs). This protocol describes the synthesis of a halogenated benzamide intermediate.

Mechanism & Rationale

The reaction proceeds via an addition-elimination mechanism. We utilize Dichloromethane (DCM) as the solvent due to its non-nucleophilic nature and ability to solubilize the resulting amide. DIPEA (Hünig's Base) is preferred over Triethylamine (TEA) because its steric bulk prevents quaternary ammonium salt formation with the benzoyl chloride.

Protocol: Synthesis of N-(4-fluorophenyl)-4-bromobenzamide[1]

Reagents:

  • 4-Bromobenzoyl chloride (1.0 eq)[1]

  • 4-Fluoroaniline (1.0 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)[1]

  • Anhydrous DCM (0.2 M concentration)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 4-Fluoroaniline (10 mmol) and DIPEA (12 mmol) in anhydrous DCM (40 mL).

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Expert Note: Cooling controls the exotherm and minimizes bis-acylation side products.
    
  • Addition: Dissolve 4-Bromobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Workup:

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline and DIPEA.[1]

    • Wash with Sat.

      
       (2 x 20 mL) to remove unreacted acid chloride (hydrolyzed to benzoic acid).
      
    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Data Summary:

ParameterSpecification
Temperature

Time 2-4 Hours
Yield Target

Key Byproduct DIPEA

HCl (Removed in wash)

Core Application 2: Friedel-Crafts Acylation (Diaryl Ketone Synthesis)

Context: Used to synthesize benzophenone derivatives, common in CNS-active drugs and photo-initiators.[1]

Mechanism & Rationale

This reaction requires a Lewis Acid catalyst (


) to generate the super-electrophilic acylium ion. Unlike catalytic reactions, stoichiometric 

(1.1 - 1.2 eq)
is required because the Lewis Acid forms a stable complex with the ketone product, deactivating the catalyst.
Protocol: Synthesis of 4-Chloro-4'-methylbenzophenone[1]

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 eq)[1]

  • Toluene (Solvent & Reactant) (Excess/Solvent volume)[1]

  • Aluminum Chloride (

    
    ) (1.2 eq) - Must be anhydrous/fresh.[1]
    

Step-by-Step Methodology:

  • Setup: Charge a 3-neck RBF with anhydrous

    
     (12 mmol) and dry Toluene (30 mL) under Nitrogen atmosphere.
    
  • Addition: Cool to

    
    . Add 4-Chlorobenzoyl chloride (10 mmol) dropwise (neat or in minimal toluene). Note: Evolution of HCl gas will occur.[1][2][3][4] Vent to a scrubber.
    
  • Activation: Allow the mixture to warm to RT, then heat to reflux (

    
    ) for 3 hours. The mixture will turn dark red/brown (formation of the ketone-
    
    
    
    complex).
  • Quenching (Critical): Cool to RT. Pour the reaction mixture slowly onto a mixture of Ice (100g) and conc. HCl (10 mL). Rationale: Acid is needed to break the Aluminum-Oxygen bond and liberate the free ketone.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    

Downstream Functionalization: Leveraging the Halogen

Context: The amide formed in Application 1 contains a bromine "handle." This step demonstrates how to use it.

Protocol: Suzuki-Miyaura Coupling of Halogenated Amide

Reaction: N-(4-fluorophenyl)-4-bromobenzamide + Phenylboronic acid


 Biaryl Product.[1]
  • Solvent System: 1,4-Dioxane/Water (4:1).[1]

  • Catalyst:

    
     (5 mol%).[1]
    
  • Base:

    
     (2.0 eq).[1]
    
  • Conditions: Degas solvents with

    
    . Heat at 
    
    
    
    for 4 hours.
  • Result: The amide bond remains intact; the bromine is replaced by the phenyl ring.

Visualization: Workflow & Logic

DrugDiscoveryWorkflow Start Halogenated Benzoyl Chloride (Starting Material) Path1 Path A: Amide Coupling (Nucleophilic Acyl Substitution) Start->Path1 + Amine / Base Path2 Path B: Friedel-Crafts (Electrophilic Aromatic Substitution) Start->Path2 + Arene / AlCl3 Intermed1 Intermediate 1: Halogenated Benzamide Path1->Intermed1 Intermed2 Intermediate 2: Halogenated Benzophenone Path2->Intermed2 FinalStep Downstream Coupling (Suzuki/Buchwald on Halogen) Intermed1->FinalStep Pd-Catalysis Intermed2->FinalStep Pd-Catalysis Drug Final Drug Scaffold (Biaryl System) FinalStep->Drug

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the acyl chloride and the aryl halogen.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Amide) Hydrolysis of Acid ChlorideEnsure reagents are dry. Check the bottle of benzoyl chloride for white solid (benzoic acid) precipitate before use.
Bis-acylation Excess Acid ChlorideStrictly control stoichiometry (1.0 eq Acid Chloride : 1.1 eq Amine). Add Acid Chloride to the Amine slowly.
Dark/Tarry Reaction (F-C) Polymerization / OverheatingLower the reaction temperature. Ensure dropwise addition at

.[1]
Incomplete Coupling (Suzuki) Oxidized CatalystSparge solvents with Nitrogen for 15 mins prior to adding Pd catalyst.[1]

References

  • Handling of Acid Chlorides: Sigma-Aldrich Technical Bulletin AL-163.[1] Handling Air-Sensitive Reagents.[1][2][5]Link

  • Schotten-Baumann & Amide Synthesis: Organic Chemistry Portal - Amide Synthesis.[1]Link

  • Friedel-Crafts Acylation: Master Organic Chemistry - Friedel-Crafts Acylation Mechanism.Link

  • Halogen Bonding in Drug Discovery: Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry."[1] J. Med.[1] Chem. 2013, 56, 4, 1363–1388.[1] Link[1]

  • Palladium Catalysis on Chlorides: Littke, A. F., & Fu, G. C.[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[1] Chem. Int. Ed. 2002, 41, 4176.[1] Link

Sources

Application Note: Scalable Synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This guide details a scalable, high-fidelity protocol for the synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride , a critical acylating agent and intermediate often utilized in the development of PPAR agonists, GPR40 modulators, and other metabolic disease therapeutics.

The synthesis presents two primary challenges during scale-up:

  • Regioselectivity & Impurity Control: Ensuring exclusive O-alkylation over C-alkylation during the ether formation.

  • Moisture Sensitivity: Handling the hydrolytically unstable acid chloride during isolation and storage.

This protocol employs a two-stage convergent synthesis designed for kilogram-scale production, prioritizing thermal safety, off-gas management, and minimal chromatographic purification.

Retrosynthetic Analysis & Pathway Design

The most robust route avoids the direct alkylation of 4-hydroxybenzoic acid, which requires double deprotonation and often leads to solubility issues or oligomerization. Instead, we utilize a protection-deprotection strategy via the methyl ester, followed by activation.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Raw1 Methyl 4-hydroxybenzoate (SM-1) Inter1 Intermediate A: Methyl 4-[(2-chloro-4-fluorobenzyl)oxy]benzoate Raw1->Inter1 K2CO3, DMF 80°C, 4h (Williamson Ether Synthesis) Raw2 2-Chloro-4-fluorobenzyl chloride (SM-2) Raw2->Inter1 Inter2 Intermediate B: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid Inter1->Inter2 LiOH, THF/H2O Hydrolysis Target Target Product: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride Inter2->Target SOCl2, cat. DMF Reflux, 3h (Vilsmeier-Haack Activation)

Caption: Figure 1. Convergent synthetic pathway avoiding direct acid alkylation to maximize purity.

Detailed Experimental Protocol

Stage 1: Synthesis of the Carboxylic Acid Precursor

Objective: Formation of the ether linkage and subsequent hydrolysis.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Methyl 4-hydroxybenzoate1.0Nucleophile
2-Chloro-4-fluorobenzyl chloride1.05Electrophile
Potassium Carbonate (K₂CO₃)1.5Base
DMF (N,N-Dimethylformamide)5 VolSolvent
LiOH (or NaOH)2.0Hydrolysis Base
Procedure
  • Alkylation:

    • Charge a reactor with Methyl 4-hydroxybenzoate (1.0 equiv) and K₂CO₃ (1.5 equiv) in DMF (anhydrous).

    • Heat the suspension to 50°C for 30 minutes to ensure deprotonation of the phenol.

    • Add 2-Chloro-4-fluorobenzyl chloride (1.05 equiv) dropwise over 20 minutes to control the exotherm.

    • Heat to 80°C and stir for 4–6 hours. Monitor by HPLC (Target: <1% SM-1).

    • Workup: Cool to 20°C. Pour into ice water (10 volumes). The ester intermediate will precipitate as a solid. Filter and wash with water to remove DMF.

  • Hydrolysis:

    • Suspend the wet ester cake in THF/Water (1:1).

    • Add LiOH (2.0 equiv). Heat to 60°C for 2 hours.

    • Acidification: Cool to 10°C. Adjust pH to 1–2 using 1M HCl.

    • Isolation: The free acid Intermediate B precipitates. Filter, wash with water, and dry in a vacuum oven at 50°C until moisture content is <0.5%.

    • Checkpoint: Verify structure via ¹H NMR (DMSO-d₆). Expect disappearance of methyl ester singlet (~3.8 ppm).

Stage 2: Activation to Benzoyl Chloride (The Target)

Objective: Conversion of the carboxylic acid to the acid chloride using catalytic activation.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Intermediate B (Dry Acid)1.0Substrate
Thionyl Chloride (SOCl₂)3.0–5.0Chlorinating Agent
DMF (Anhydrous)0.05 (5 mol%)Catalyst
Toluene (Optional)3 VolCo-solvent (if neat SOCl₂ is avoided)
Procedure
  • Setup: Equip a dry 3-neck flask with a mechanical stirrer, reflux condenser, and an off-gas scrubber (NaOH trap) to neutralize HCl and SO₂ emissions.

  • Addition: Charge Intermediate B and Toluene (if using).

  • Catalysis: Add catalytic DMF (5 mol%). Note: DMF reacts with SOCl₂ to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction.

  • Chlorination: Add Thionyl Chloride dropwise at room temperature.

  • Reaction: Heat gradually to reflux (approx. 75–80°C) . Stir for 3 hours.

    • End-point Control: Aliquot 50 µL into MeOH. Analyze by HPLC/TLC looking for the methyl ester derivative (formed by reaction of the acid chloride with MeOH). Complete conversion of Acid -> Ester indicates the Acid -> Acid Chloride step was successful.

  • Isolation:

    • Distill off excess SOCl₂ and Toluene under reduced pressure (vacuum distillation).

    • Chase Step: Add fresh Toluene and distill again to azeotropically remove trace SOCl₂ and HCl.

    • Final Product: The residue is the target 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride , typically a viscous yellow oil or low-melting solid.

Scalability & Process Safety (E-E-A-T)

Thermal Hazards & Off-Gas
  • Thionyl Chloride Handling: The reaction generates stoichiometric quantities of SO₂ and HCl gas. On a kilogram scale, the gas evolution rate must be controlled by the addition rate of SOCl₂ or the heating ramp.

  • Scrubbing: Ensure the scrubber capacity (NaOH) exceeds the theoretical moles of gas generated by at least 20%.

Impurity Profile Management
Impurity TypeOriginControl Strategy
Des-fluoro/chloro analogs Impure Starting MaterialSource SM-2 with >98% purity.
Hydrolyzed Acid Moisture ingressStore product under Argon/Nitrogen. Use anhydrous solvents.
Dimer/Anhydride Incomplete ChlorinationEnsure excess SOCl₂ (3+ equiv) is used to drive equilibrium.

Workflow Logic Diagram

ProcessFlow Start Start: Raw Materials Check (Purity >98%) Step1 Step 1: Etherification (K2CO3/DMF, 80°C) Start->Step1 Check1 QC Check: HPLC (<1% SM remaining?) Step1->Check1 Check1->Step1 Fail (Extend Time) Step2 Step 2: Hydrolysis & Acidification (LiOH -> HCl) Check1->Step2 Pass Dry Drying: Vacuum Oven (Moisture <0.5% Critical) Step2->Dry Step3 Step 3: Chlorination (SOCl2 + cat. DMF) Dry->Step3 Distill Workup: Vacuum Distillation (Remove SOCl2) Step3->Distill Final Final Product Storage (Inert Gas, <4°C) Distill->Final

Caption: Figure 2. Step-by-step process flow for the scalable manufacture of the target acid chloride.

References

  • National Institutes of Health (NIH). (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions (Friedel-Crafts/Alkylation methodologies). Retrieved from [Link]

  • Der Pharma Chemica. (2011). Effect of solvent and catalyst in activation reaction (DMF Catalysis Mechanism). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the Technical Support Center for 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in the laboratory. As a Senior Application Scientist, I have compiled this guide to address the most common challenges associated with the storage and handling of this moisture-sensitive compound.

Introduction: The Challenge of Hydrolysis

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is an acyl chloride, a class of organic compounds characterized by their high reactivity, particularly towards nucleophiles like water.[1][2] This reactivity, while essential for its intended synthetic applications, also makes it highly susceptible to hydrolysis. Exposure to even trace amounts of atmospheric moisture can initiate a degradation cascade, converting the valuable acyl chloride into the corresponding carboxylic acid, 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, and corrosive hydrochloric acid gas.[2][3][4]

This degradation process not only depletes the active reagent, leading to lower reaction yields and inconsistent results, but the byproducts can also interfere with subsequent reaction pathways. Therefore, maintaining a strictly anhydrous (water-free) environment is paramount from the moment the reagent is received until it is consumed.

Hydrolysis Mechanism

The susceptibility of the acyl chloride to hydrolysis is due to the electrophilic nature of the carbonyl carbon, which is readily attacked by the lone pair of electrons on the oxygen atom of a water molecule.

Glovebox_Workflow Start Start: Prepare Dry Glassware Antechamber Place Materials in Antechamber Start->Antechamber Cycle Cycle Antechamber (3x Vacuum/Inert Gas) Antechamber->Cycle Glovebox Move Materials into Glovebox Cycle->Glovebox Open Open Reagent Container Glovebox->Open Dispense Withdraw Reagent with Dry Syringe Open->Dispense Seal Tightly Reseal Container Dispense->Seal Transfer Transfer to Reaction Vessel Dispense->Transfer End End of Procedure Seal->End Transfer->End

Caption: Glovebox Dispensing Workflow.

Using a Schlenk Line:

  • Glassware Preparation: Assemble your reaction flask and equip it with a rubber septum. Connect the flask to the Schlenk line via the sidearm. [5]2. Inerting the Flask: Evacuate the flask under vacuum and then backfill with a dry, inert gas (nitrogen or argon). Repeat this cycle at least three times to ensure a completely inert atmosphere. [6]3. Reagent Transfer: Use a dry syringe and needle to pierce the septum of the reagent bottle. It is good practice to first flush the syringe with the inert gas. [7]Withdraw the desired amount of the acyl chloride. To maintain pressure equilibrium, you can use a second needle connected to the inert gas line (or a balloon filled with inert gas) to introduce gas into the reagent bottle as you withdraw the liquid.

  • Addition: Carefully transfer the acyl chloride to your reaction flask via the septum.

  • Sealing: After withdrawal, remove the syringe. The septum on the reagent bottle should self-seal, but for long-term storage, it is advisable to cover the septum with Parafilm.

Protocol 2: Quality Control by ¹H NMR Spectroscopy

This protocol allows for a quick assessment of the reagent's purity by detecting the presence of the hydrolyzed carboxylic acid.

  • Sample Preparation: In a glovebox or under a stream of inert gas, carefully transfer a small amount (a few drops) of the 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.5 mL of a dry deuterated solvent (e.g., CDCl₃) that is stored over molecular sieves to ensure it is anhydrous.

  • Analysis: Acquire a ¹H NMR spectrum.

  • Interpretation: The key diagnostic signal is the acidic proton of the carboxylic acid group (-COOH), which will appear as a broad singlet far downfield, typically between 10-13 ppm. The absence of this signal indicates high purity. The presence and integration of this peak relative to other protons in the molecule can be used to estimate the extent of hydrolysis.

Protocol 3: Safe Quenching and Disposal of Degraded Reagent

Acyl chlorides react violently with water and other protic solvents. [8][9]Degraded or excess reagent must be quenched safely before disposal.

  • Preparation: Conduct the procedure in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10]Have an ice bath ready.

  • Inert Dilution: Dilute the degraded acyl chloride with an inert, dry solvent (e.g., toluene or dichloromethane) in a flask. This helps to moderate the reaction.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Slow Addition: Slowly and carefully add a quenching agent, such as isopropanol or ethanol, to the cooled solution with stirring. [11]This will convert the reactive acyl chloride into a more stable ester. Avoid using water directly for quenching large amounts, as the reaction can be highly exothermic and release large volumes of HCl gas. [11][12]5. Neutralization: After the initial reaction has subsided, you can slowly add a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the acidic byproducts. [13]6. Disposal: The final, neutralized mixture should be disposed of as hazardous waste in accordance with local regulations. [14]

References

  • Vertex AI Search. (2026, February 17).
  • Rioux, R. M., Sathe, A., & Chen, Z. (2017, July 14). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE.
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  • 1160250-56-5|4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzoyl chloride. (n.d.). BLDpharm.
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Technical Support Center: Managing Unreacted Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling residual benzoyl chloride in reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the effective removal of unreacted benzoyl chloride, ensuring the purity of your target compounds and the integrity of your experimental outcomes.

Introduction: The Challenge of Residual Benzoyl Chloride

Benzoyl chloride is a highly valuable reagent in organic synthesis, primarily used for introducing the benzoyl protecting group to alcohols, phenols, and amines. However, its high reactivity also means that any excess reagent remaining after the reaction can interfere with downstream processes and compromise the purity of the final product. Complete removal of unreacted benzoyl chloride and its byproducts is therefore a critical step in the work-up procedure.

This guide provides a comprehensive overview of various methods for quenching and removing benzoyl chloride, explains the chemical principles behind these techniques, and offers detailed protocols and troubleshooting advice.

Part 1: Quenching Excess Benzoyl Chloride

Quenching is the first and most critical step to neutralize the reactivity of excess benzoyl chloride. The choice of quenching agent depends on the stability of your product and the desired byproducts of the quenching reaction.

Frequently Asked Questions (FAQs) about Quenching

Q1: Why is quenching necessary?

A1: Unreacted benzoyl chloride is highly reactive and can continue to react with nucleophiles, including water from atmospheric moisture, to form benzoic acid.[1][2] This can lead to unwanted side reactions and the formation of impurities that can be difficult to remove. Quenching deactivates the benzoyl chloride, converting it into a less reactive and more easily removable substance.

Q2: What are the most common quenching agents for benzoyl chloride?

A2: The most common quenching agents are water, aqueous base solutions (like sodium bicarbonate), and alcohols (like methanol or ethanol).[3] Amines can also be used.[3]

Q3: How do I choose the right quenching agent?

A3: The choice depends on several factors:

  • Product Stability: If your product is sensitive to hydrolysis or basic conditions, a milder quenching agent like cold water or a hindered alcohol may be preferable.

  • Byproduct Solubility: The goal is to convert benzoyl chloride into a byproduct that is easily separated from your desired product. For instance, quenching with water or base forms benzoic acid/benzoate, which can be removed by basic extraction.[4][5] Quenching with methanol forms methyl benzoate, which is often volatile and can be removed by evaporation or distillation if your product is not.[4]

  • Reaction Scale: For large-scale reactions, the cost and safety of the quenching agent are important considerations.

Troubleshooting Guide: Quenching
Issue Potential Cause Solution
Violent/Exothermic Reaction Rapid addition of a highly reactive quenching agent (e.g., water, aqueous base).Add the quenching agent slowly and with vigorous stirring, preferably at a reduced temperature (e.g., in an ice bath).[3]
Product Degradation The product is unstable to the pH or nucleophilicity of the quenching agent.Use a less reactive quenching agent. For example, if your product is base-sensitive, quench with cold water instead of a strong base.
Incomplete Quenching Insufficient amount of quenching agent or poor mixing. Benzoyl chloride can be surprisingly resistant to hydrolysis if not well-stirred.[5]Use a sufficient excess of the quenching agent and ensure efficient stirring to break up any potential biphasic layers. Monitor the reaction for the disappearance of the pungent odor of benzoyl chloride.[6]

Part 2: Purification and Removal Techniques

After quenching, the transformed benzoyl chloride (now typically benzoic acid or an ester) must be physically separated from the desired product.

Method 1: Liquid-Liquid Extraction

This is the most common and often the most effective method for removing benzoic acid, the byproduct of aqueous quenching.

cluster_0 Liquid-Liquid Extraction Workflow start Reaction Mixture in Organic Solvent wash_base Wash with Aqueous Base (e.g., sat. NaHCO3) start->wash_base separate Separate Layers wash_base->separate organic_layer Organic Layer (Contains Product) separate->organic_layer Top or Bottom Layer (Depends on Solvent Density) aqueous_layer Aqueous Layer (Contains Sodium Benzoate) separate->aqueous_layer dry Dry Organic Layer (e.g., Na2SO4, MgSO4) organic_layer->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Workflow for removing benzoic acid via basic liquid-liquid extraction.

  • Quench the Reaction: Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring.[7][8] Be cautious as this will generate CO₂ gas.[8]

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Shake and Vent: Stopper the funnel, invert, and vent frequently to release the pressure from CO₂ evolution. Shake vigorously to ensure complete extraction of the benzoic acid into the aqueous layer as sodium benzoate.

  • Separate Layers: Allow the layers to separate and drain the aqueous layer.

  • Repeat Wash: Wash the organic layer again with the basic solution, followed by a wash with brine (saturated NaCl solution) to remove residual water and break emulsions.[7]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[7]

Q4: Why use sodium bicarbonate instead of a stronger base like NaOH?

A4: Sodium bicarbonate is a weak base, which is generally sufficient to deprotonate benzoic acid without causing the hydrolysis of base-sensitive functional groups (like esters) that might be present in your product.[4]

Q5: I've formed a stable emulsion during extraction. How can I resolve this?

A5: Emulsions are common, especially in reactions involving pyridine or other amine bases.[7] To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl).[7] Gently swirling the separatory funnel rather than vigorous shaking can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Method 2: Chromatography

When extraction is insufficient or when the product and impurities have similar solubilities, column chromatography is a powerful purification technique.

Issue Potential Cause Solution
Co-elution of Product and Benzoic Acid Benzoic acid can streak on silica gel, leading to poor separation.Add a small amount (0.5-1%) of a modifying agent to the mobile phase. For acidic impurities like benzoic acid, adding a small amount of acetic acid can improve peak shape. Conversely, adding a base like triethylamine can help if the product is basic.[9]
Product and Methyl Benzoate Have Similar Rf Values If an alcohol quench was used, the resulting benzoate ester may have a similar polarity to the product.Optimize the mobile phase polarity. A less polar solvent system may improve separation. Alternatively, consider a different quenching method to produce a more easily separable byproduct.
Method 3: Distillation

If your product has a significantly different boiling point from benzoyl chloride (b.p. 197.2 °C) or its quenching byproducts (e.g., methyl benzoate, b.p. 199.6 °C), distillation can be an effective purification method, particularly for large-scale syntheses.

  • Vacuum Distillation: To avoid thermal degradation of the product, distillation is often performed under reduced pressure to lower the boiling points.[10][11]

  • Fractional Distillation: For compounds with close boiling points, a fractional distillation column is necessary to achieve good separation.

Part 3: Safety Precautions

Benzoyl chloride is a corrosive, lachrymatory (tear-inducing), and moisture-sensitive chemical.[12] Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[12][13]

  • PPE: Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][14][15]

  • Handling: Handle and open containers with care. It reacts with moisture in the air to produce HCl gas, which is corrosive and an irritant.

  • Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent like sand or diatomaceous earth and dispose of it as hazardous waste.[15] Neutralize the area with a weak base like sodium bicarbonate solution.[16]

The quenching of benzoyl chloride with water is a nucleophilic acyl substitution reaction.

cluster_1 Hydrolysis of Benzoyl Chloride BzCl Benzoyl Chloride Intermediate Tetrahedral Intermediate BzCl->Intermediate Nucleophilic Attack H2O Water (Nucleophile) Products Benzoic Acid + HCl Intermediate->Products Chloride Elimination

Caption: Simplified mechanism for the hydrolysis of benzoyl chloride.

Summary of Removal Techniques

Method Principle Best For Advantages Disadvantages
Aqueous Basic Wash Converts benzoyl chloride to benzoic acid, which is then deprotonated to the water-soluble benzoate salt.Removing benzoic acid after quenching with water.Simple, fast, and effective for most applications.Can cause emulsions; may degrade base-sensitive products.
Alcohol Quench & Evaporation Converts benzoyl chloride to a more volatile ester.Products that are non-volatile and stable to heat.Byproduct can be removed without an aqueous workup.Not suitable for volatile products; may require distillation.
Column Chromatography Separation based on differential adsorption to a stationary phase.Difficult separations where extraction fails; small to medium scale.High degree of purification possible.Time-consuming, requires solvents, and can lead to product loss on the column.
Distillation Separation based on differences in boiling points.Thermally stable, non-volatile products; large scale.Effective for large quantities; can yield very pure product.Requires specialized equipment; not suitable for heat-sensitive compounds.

References

  • BYJU'S. (2021, December 7). Structure of Benzoyl Chloride.
  • Carl ROTH. (2024, September 17).
  • RSC Publishing. SN2 character of hydrolysis of benzoyl chloride.
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Technical Support Center: A Guide to Using 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this reagent in your synthetic endeavors. Our focus is on minimizing side reactions and optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, and what are its primary applications?

A1: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a substituted acyl chloride. Its primary application is as a reagent in acylation reactions to introduce the 4-[(2-chloro-4-fluorobenzyl)oxy]benzoyl moiety into a molecule. This is particularly common in the synthesis of amides and esters, which are fundamental linkages in many pharmaceutical compounds and other advanced materials. The presence of the chloro and fluoro substituents on the benzyl ring can be crucial for modulating the biological activity and physicochemical properties of the final product.

Q2: What are the main challenges I should be aware of when working with this reagent?

A2: The primary challenge when using any acyl chloride, including this one, is its high reactivity, which makes it susceptible to hydrolysis.[1][2][3] Contact with even trace amounts of water can lead to the formation of the corresponding carboxylic acid, 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, which will not participate in the desired acylation reaction and will complicate purification. Other potential challenges include side reactions with the solvent or nucleophile, and ensuring the stability of the benzyl ether linkage under your reaction conditions.

Q3: How should I properly store and handle 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride?

A3: Due to its moisture sensitivity, this reagent should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry place.[4] It is crucial to avoid exposure to ambient moisture. When handling the reagent, always work in a well-ventilated fume hood and use dry glassware and syringes. Anhydrous solvents are a necessity for any reaction involving this compound.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses common issues encountered during acylation reactions with 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride and provides actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause A: Hydrolysis of the Acyl Chloride

  • Explanation: The most common reason for low yield is the hydrolysis of the acyl chloride to the unreactive carboxylic acid.[1][3] This can happen before or during the reaction if there is any moisture present in the reagents, solvents, or glassware.

  • Solution:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. If using a commercial solvent, ensure it is from a freshly opened bottle or has been properly dried over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

    • Reagent Quality: Use a fresh bottle of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride or a sample that has been properly stored. If in doubt about the quality, the corresponding carboxylic acid can be converted to the acyl chloride in situ or just before use using reagents like thionyl chloride or oxalyl chloride.[5][6][7]

Potential Cause B: Inadequate Neutralization of HCl Byproduct

  • Explanation: The acylation of amines produces one equivalent of hydrochloric acid (HCl).[1] If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solution:

    • Use of a Base: Always include at least one equivalent of a non-nucleophilic base to scavenge the HCl produced. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine. Using a slight excess (1.1-1.2 equivalents) of the base is often beneficial.

Potential Cause C: Weakly Nucleophilic Substrate

  • Explanation: Sterically hindered or electronically deactivated amines or alcohols may react slowly with the acyl chloride, allowing competing side reactions like hydrolysis to become more significant.

  • Solution:

    • Catalyst: For weakly nucleophilic alcohols, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[8]

    • Elevated Temperature: Carefully increasing the reaction temperature may promote the desired reaction. However, this should be done with caution as it can also accelerate side reactions.

    • Alternative Activation: For particularly challenging amide couplings, consider converting the carboxylic acid precursor to a more reactive species using coupling reagents like HATU or HOBt, although this involves a different synthetic strategy.[9]

Problem 2: Formation of Unexpected Byproducts

Potential Cause A: Reaction with Solvent

  • Explanation: Protic solvents like alcohols will react with the acyl chloride to form esters. While sometimes the desired outcome, if an amide is the target, this is a significant side reaction. Even some aprotic solvents can be problematic under certain conditions.

  • Solution:

    • Solvent Selection: Use aprotic, non-reactive solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

Potential Cause B: Cleavage of the Benzyl Ether Linkage

  • Explanation: While benzyl ethers are generally stable protecting groups, they can be cleaved under harsh acidic or reductive conditions.[10][11] The HCl generated during the reaction, if not properly quenched, could potentially lead to some cleavage, although this is less likely under standard acylation conditions.

  • Solution:

    • Effective HCl Scavenging: Ensure the presence of a suitable base to immediately neutralize any generated HCl.

    • Avoid Harsh Conditions: Avoid strongly acidic work-up conditions if possible.

Problem 3: Difficult Purification of the Final Product

Potential Cause A: Presence of Carboxylic Acid Byproduct

  • Explanation: If hydrolysis of the acyl chloride has occurred, the resulting carboxylic acid can be difficult to separate from the desired amide or ester product, especially if they have similar polarities.

  • Solution:

    • Aqueous Work-up: During the work-up, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), to extract the acidic carboxylic acid.

    • Chromatography: If the basic wash is insufficient, purification by column chromatography on silica gel is usually effective.

Potential Cause B: Excess Amine or Alcohol

  • Explanation: Using a large excess of the nucleophile can make its removal from the product challenging.

  • Solution:

    • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the amine or alcohol.

    • Aqueous Wash: For amine nucleophiles, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) during work-up will protonate the excess amine, making it water-soluble and easily removed.

Experimental Protocols

The following are general, detailed protocols for the synthesis of amides and esters using 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Amide Synthesis

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Sol Dissolve Amine (1.0 eq) & Base (1.2 eq) in Anhydrous DCM Cooling Cool Amine Solution to 0 °C Amine_Sol->Cooling Acyl_Chloride_Sol Dissolve Acyl Chloride (1.05 eq) in Anhydrous DCM Addition Add Acyl Chloride Solution Dropwise to Amine Solution Acyl_Chloride_Sol->Addition Cooling->Addition Stirring Stir at 0 °C for 30 min, then Warm to RT for 2-4 h Addition->Stirring Quench Quench with Water Stirring->Quench Wash Wash with 1M HCl, sat. NaHCO3, Brine Quench->Wash Dry Dry over Na2SO4, Filter, Concentrate Wash->Dry Purify Purify by Recrystallization or Column Chromatography Dry->Purify

Caption: Workflow for amide synthesis.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). In a separate flame-dried flask, dissolve 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride (1.05 equivalents) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C using an ice bath. Slowly add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes. After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Ester Synthesis

Ester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol_Sol Dissolve Alcohol (1.0 eq), Pyridine (1.5 eq) & DMAP (0.1 eq) in Anhydrous THF Cooling Cool Alcohol Solution to 0 °C Alcohol_Sol->Cooling Acyl_Chloride_Sol Dissolve Acyl Chloride (1.1 eq) in Anhydrous THF Addition Add Acyl Chloride Solution Dropwise to Alcohol Solution Acyl_Chloride_Sol->Addition Cooling->Addition Stirring Stir at 0 °C for 30 min, then Warm to RT for 4-16 h Addition->Stirring Quench Quench with sat. NH4Cl Stirring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with 1M HCl, sat. NaHCO3, Brine Extract->Wash Purify Dry, Concentrate, and Purify by Column Chromatography Wash->Purify

Caption: Workflow for ester synthesis.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), pyridine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous tetrahydrofuran (THF). In a separate flame-dried flask, dissolve 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride (1.1 equivalents) in anhydrous THF.

  • Reaction: Cool the alcohol solution to 0 °C. Slowly add the acyl chloride solution dropwise to the stirred alcohol solution. After the addition, allow the reaction to stir at 0 °C for 30 minutes before warming to room temperature and stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography on silica gel.

Data Summary Table

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM, THF, TolueneAprotic and non-reactive to prevent hydrolysis and side reactions.
Base (for Amidation) Triethylamine, DIPEA, PyridineTo neutralize the HCl byproduct and drive the reaction to completion.
Base (for Esterification) PyridineActs as a base and can also serve as a nucleophilic catalyst.
Catalyst (for Esterification) DMAP (catalytic)Significantly accelerates the acylation of alcohols.[8]
Temperature 0 °C to Room TemperatureLow temperatures minimize hydrolysis and other side reactions.
Work-up Wash 1 M HCl (for amines), sat. NaHCO₃To remove unreacted starting materials and byproducts.
Purification Recrystallization, Column ChromatographyTo isolate the pure amide or ester product.

References

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Acylation of Alcohols and Amines. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. (2010).
  • Fisher Scientific. Amide Synthesis. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Org. Lett.2020, 22 (13), 5158–5162.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1. [Link]

  • Loba Chemie. 4-FLUOROBENZOYL CHLORIDE MSDS. [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, halogenated benzoyl chlorides are pivotal intermediates. Their purity and structural integrity are paramount, necessitating robust analytical methodologies for their characterization. Mass spectrometry, particularly under electron ionization (EI), stands as a cornerstone technique for this purpose, offering profound insights into their molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the EI mass spectrometry fragmentation of fluoro-, chloro-, and bromo-substituted benzoyl chlorides, grounded in fundamental principles and supported by experimental data.

The Rationale Behind Fragmentation Analysis

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule, leading to predictable bond cleavages and the formation of a series of fragment ions.[1][2] The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment providing a roadmap to the original structure. For halogenated benzoyl chlorides, understanding these fragmentation pathways is not merely an academic exercise; it is crucial for confirming the identity of the halogen, its position on the aromatic ring, and for distinguishing between isomers.

Experimental Protocol for Acquiring High-Quality Mass Spectra

A self-validating protocol is essential for obtaining reproducible and reliable mass spectra. The following outlines a standardized workflow for the analysis of halogenated benzoyl chlorides.

1. Sample Preparation:

  • Prepare a dilute solution of the benzoyl chloride derivative (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]

  • For direct infusion, further dilute the stock solution to a final concentration of 1-10 µg/mL. Ensure the solvent is of high purity to avoid interferences.

2. Instrumentation and Data Acquisition:

  • Utilize a mass spectrometer equipped with an electron ionization (EI) source.[3] Gas chromatography-mass spectrometry (GC-MS) is often the preferred method for introduction, as it provides an additional layer of separation.[2]

  • GC Conditions (if applicable):

    • Injector Temperature: 250 °C

    • Column: A non-polar column, such as a DB-5ms, is suitable for these analytes.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C) to ensure good separation.

  • MS Conditions:

    • Ionization Energy: 70 eV (standard for generating reproducible library-searchable spectra).[4]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 250 amu).

3. Data Processing and Analysis:

  • Process the raw data to obtain a clean mass spectrum.

  • Identify the molecular ion peak (M⁺˙) and characteristic fragment ions.

  • Compare the obtained spectrum with reference spectra from databases such as the NIST Mass Spectral Library for confirmation.[5][6][7][8]

General Fragmentation Pathways of Benzoyl Chlorides

Upon electron ionization, benzoyl chlorides typically undergo a series of characteristic fragmentation reactions. The primary cleavages are dictated by the stability of the resulting ions and neutral fragments. A common fragmentation of acyl halides is the formation of acylium ions.

M Halogenated Benzoyl Chloride (M) M_ion Molecular Ion [M]+• M->M_ion + e- Acylium Halogenated Benzoyl Cation [M-Cl]+ M_ion->Acylium - •Cl Benzoyl Benzoyl Cation [C7H5O]+ M_ion->Benzoyl - Halogen & -Cl (rearrangement) Aryl Halogenated Phenyl Cation [M-COCl]+ Acylium->Aryl - CO M_ion [C7H4ClFO]+• m/z 158/160 Acylium [C7H4FO]+ m/z 123 M_ion->Acylium - •Cl Aryl [C6H4F]+ m/z 95 Acylium->Aryl - CO M_ion [C7H4Cl2O]+• m/z 174/176/178 Acylium [C7H4ClO]+ m/z 139/141 M_ion->Acylium - •Cl Aryl [C6H4Cl]+ m/z 111/113 Acylium->Aryl - CO

Caption: Fragmentation of 4-Chlorobenzoyl Chloride.

4-Bromobenzoyl Chloride

The presence of bromine is readily identified by its characteristic isotopic pattern, with the M⁺˙ and (M+2)⁺˙ peaks having nearly equal abundance (1:1 ratio). T[9][10]he weaker C-Br bond compared to C-Cl and C-F makes the loss of the bromine atom a more favorable fragmentation pathway.

Key Fragmentation Pathways:

  • Formation of the 4-Bromobenzoyl Cation (m/z 183/185): The loss of the chlorine radical results in the formation of this ion, which serves as the base peak and displays the 1:1 isotopic pattern.

  • Formation of the 4-Bromophenyl Cation (m/z 155/157): The subsequent elimination of CO from the 4-bromobenzoyl cation leads to this significant fragment.

  • Loss of Bromine Radical: The cleavage of the C-Br bond from the molecular ion to form the benzoyl chloride cation radical is also a possible, though less dominant, pathway.

M_ion [C7H4BrClO]+• m/z 218/220/222 Acylium [C7H4BrO]+ m/z 183/185 M_ion->Acylium - •Cl Aryl [C6H4Br]+ m/z 155/157 Acylium->Aryl - CO

Caption: Fragmentation of 4-Bromobenzoyl Chloride.

Quantitative Data Summary

CompoundMolecular Ion (m/z)Halogenated Benzoyl Cation (m/z)Halogenated Phenyl Cation (m/z)
4-Fluorobenzoyl Chloride158/160123 (Base Peak)95
4-Chlorobenzoyl Chloride174/176/178139/141 (Base Peak)111/113
4-Bromobenzoyl Chloride218/220/222183/185 (Base Peak)155/157

Conclusion

The mass spectrometry fragmentation patterns of halogenated benzoyl chlorides are highly informative and predictable. The dominant fragmentation pathway for all three analogs is the loss of the chlorine radical from the acyl chloride moiety to form the corresponding halogenated benzoyl cation, which typically represents the base peak in the spectrum. The subsequent loss of carbon monoxide to form the halogenated phenyl cation is also a major fragmentation route. The distinct isotopic patterns of chlorine and bromine provide unambiguous identification of these halogens. In contrast, the high strength of the C-F bond makes the loss of fluorine less favorable, leading to a simpler fragmentation pattern for fluorinated analogs. By understanding these fundamental principles, researchers can confidently utilize mass spectrometry for the structural elucidation and quality control of this important class of chemical intermediates.

References

  • Journal of the American Society for Mass Spectrometry. Remote fragmentations of protonated aromatic carbonyl compounds via internal reactions in intermediary ion-neutral complexes. Available at: [Link]

  • PubMed. Remote fragmentations of protonated aromatic carbonyl compounds via internal reactions in intermediary ion-neutral complexes. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • PMC. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Available at: [Link]

  • PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a]be[11][12]nzodiazepin-1( 2H)-ones. Available at: [Link]

  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Available at: [Link]

  • LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Available at: [Link]

  • ResearchGate. Mass spectrometry of carbonyl compounds. Available at: [Link]

  • PubChem. 2-Fluorobenzoyl chloride. Available at: [Link]

  • PubMed. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Canadian Journal of Chemistry. Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Available at: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • NIST WebBook. Benzoyl chloride, 4-chloro-. Available at: [Link]

  • NIST WebBook. Benzoyl chloride, 3-fluoro-. Available at: [Link]

  • Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. 2-Chlorobenzoyl chloride. Available at: [Link]

  • PubChem. Benzoyl chloride, 3-bromo-. Available at: [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Available at: [Link]

  • Benchchem. Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. Available at: https://www.benchchem.com/product/b1234567/technical-guide
  • NIST WebBook. Benzoyl chloride, 4-fluoro-. Available at: [Link]

  • NIST WebBook. Benzoyl chloride, 4-bromo-. Available at: [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available at: [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

  • Chemguide. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • ACS Publications. Interesting Signals from Electrochemical Mass Spectrometry: Are They Real? Probably Not. Chemical Ionization Can Distort Electro. Available at: [Link]

  • DWS. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

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Quality Control & Comparative Guide: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride , a critical acyl chloride intermediate used in the synthesis of complex pharmaceutical active ingredients (APIs).

Due to the high reactivity and hydrolytic instability of this compound, this guide prioritizes Quality Control (QC) methodologies that prevent analytical artifacts.

Technical Profile & Criticality

Compound Identity:

  • Chemical Name: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

  • Functional Class: Alkoxy-substituted Benzoyl Chloride

  • Primary Application: Electrophilic acylating agent for amide/ester bond formation in drug synthesis.

  • Precursor: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (CAS: 1041536-98-4)[1]

The Stability Paradox: As an acid chloride, this compound is thermodynamically unstable in the presence of moisture. It reacts rapidly with water to revert to its carboxylic acid precursor (


). This creates a unique QC challenge: Direct analysis (e.g., standard HPLC) often yields false negatives because the sample hydrolyzes during preparation or injection. 

Comparative Analysis: Activation Strategies

In drug development, the decision to isolate this acid chloride versus using alternatives is a critical "Process Chemistry" milestone. Below is an objective comparison of the isolated product against in-situ generation and alternative coupling strategies.

Comparison Matrix
FeatureOption A: Isolated Acid Chloride (The Product)Option B: In-Situ Generation (Process Alternative)Option C: Peptide Coupling (Chemical Alternative)
Methodology Solid/Oil isolation after reaction with

or

.
Generate with

, distill excess, add nucleophile directly.
Use Carboxylic Acid + EDC/HOBt or HATU.
Reactivity Highest. Instant reaction with amines/alcohols.High, but variable depending on residual thionyl chloride.Moderate. Slower kinetics, requires catalyst.
Atom Economy High. No coupling reagents required. Byproduct is HCl gas.High.Low. Generates large urea/oxide byproducts.
QC Complexity Extreme. Requires derivatization to prove purity.Low. QC is performed on the final product, not the intermediate.Low. Reagents are stable solids.
Storage Stability Poor. Hydrolyzes in air. Requires

atmosphere/freezer.
N/A (Consumed immediately).Excellent (Stable solids).
Cost Efficiency High (for large scale).Highest (Lowest material cost).Low (Coupling agents are expensive).

Verdict:

  • Use Option A (Isolated Product) when precise stoichiometry is required for the subsequent step (e.g., convergent synthesis of expensive fragments).

  • Use Option B for early-stage scale-up where speed outweighs precision.

  • Use Option C only for medicinal chemistry (milligram scale) where ease of handling trumps cost.

Quality Control Standards (The "How-To")

To validate the quality of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, you must distinguish between the active acid chloride and the hydrolyzed acid impurity .

A. The Derivatization Principle (Self-Validating Protocol)

You cannot inject an acid chloride into a reverse-phase HPLC system (which contains water/methanol) and expect accurate results. The compound will hydrolyze on the column, appearing as the acid.

The Solution: Quench the sample with a dry amine or alcohol before analysis to "freeze" the ratio of Chloride to Acid.

  • Acid Chloride

    
     Converts to Stable Ester/Amide (Analyte A).[2]
    
  • Acid Impurity

    
     Remains as Acid (Analyte B).
    
B. Representative Specifications
ParameterAcceptance CriteriaMethod
Appearance Off-white to pale yellow crystalline solidVisual
Identification 1H-NMR / IRConforms to Structure
Purity (Derivatized)

(as Methyl Ester)
HPLC (Derivatization)
Acid Impurity

(Hydrolyzed precursor)
HPLC (Derivatization)
Chloride Content

theoretical
Potentiometric Titration

Experimental Protocols

Protocol 1: Derivatization HPLC Method (Gold Standard)

This method converts the unstable chloride into a stable Methyl Ester for quantification.

Reagents:

  • Quench Mix: Anhydrous Methanol (HPLC Grade) + 1% Triethylamine (TEA).

  • Diluent: Acetonitrile (ACN).

Procedure:

  • Preparation: Weigh 25 mg of the sample into a dry volumetric flask under nitrogen atmosphere.

  • Quenching: Immediately add 5 mL of Quench Mix . Sonicate for 5 minutes. (The TEA neutralizes the HCl formed, driving the reaction to completion).

  • Dilution: Dilute to volume with ACN.

  • Analysis: Inject into HPLC.

    • Peak 1: Methyl 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoate (Represents the Acid Chloride).

    • Peak 2: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (Represents the Impurity).

Calculation:



(Note: RRF is the Relative Response Factor, typically close to 1.0 for these analogues).
Protocol 2: Potentiometric Titration (Chloride Content)

Validates the total hydrolyzable chloride, confirming the "Active" content.

  • Dissolve 100 mg sample in 50 mL Acetone.

  • Add 5 mL water (to deliberately hydrolyze the sample, releasing HCl).

  • Titrate with 0.1 N AgNO3 using a silver electrode.

  • Endpoint: The inflection point corresponds to the chloride ions released.

  • Logic: If the sample was already hydrolyzed before testing, the chloride would be lost as HCl gas (if stored open) or remain as free HCl. This method must be coupled with HPLC to be definitive.

Visualizing the Workflow

Diagram 1: The Quality Control Decision Tree

This logic flow ensures that analytical artifacts do not lead to false batch rejections.

QC_Workflow Sample Raw Sample (Acid Chloride) Direct Direct Injection (Incorrect) Sample->Direct Avoid Deriv Derivatization (MeOH + TEA) Sample->Deriv Standard Protocol Artifact Artifact Result: 100% Acid Impurity (False Fail) Direct->Artifact HPLC HPLC Analysis Deriv->HPLC Result True Profile: Peak A: Methyl Ester (Active) Peak B: Free Acid (Impurity) HPLC->Result

Caption: Figure 1. The critical necessity of derivatization. Direct injection causes in-column hydrolysis, yielding false failure data.

Diagram 2: Synthesis & Degradation Pathways

Understanding where impurities originate is key to process control.

Synthesis_Path Acid Precursor Acid (Stable) Product Target Acid Chloride (Highly Reactive) Acid->Product Activation SOCl2 Thionyl Chloride SOCl2->Product Degradant Hydrolyzed Acid (Impurity) Product->Degradant Hydrolysis Dimer Anhydride Dimer (Side Product) Product->Dimer Trace H2O Moisture Moisture (H2O) Moisture->Degradant

Caption: Figure 2. Synthesis and degradation pathways. Moisture ingress leads to reversion to the starting material or dimer formation.

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for HPLC-UV Analysis using Benzoyl Chloride Derivatization.Link

  • ResearchGate. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.[5] National Institutes of Health (NIH) / PMC. Link

  • Google Patents. (2019). CN110218150A: Method for synthesis of 4-chloro-2-fluorobenzoic acid derivatives.[6]Link

  • Sigma-Aldrich. (2024). Product Specification: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid.[1]Link

  • Vertex AI Search. (2025). Comparative analysis of acid chloride stability and QC methods.

Sources

Technical Guide: Differentiating 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride from its Acid Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

In the synthesis of the potassium-competitive acid blocker Vonoprazan (TAK-438) , the conversion of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (Precursor) to its corresponding acyl chloride (Product) is a critical activation step.

The Product (Acid Chloride) is highly electrophilic and moisture-sensitive. A common failure mode in process chemistry is the silent hydrolysis of the acid chloride back to the Precursor (Acid) due to atmospheric moisture or wet solvents. Because both species share the same aromatic core and ether linkage, they exhibit similar UV-Vis profiles, making simple detection tricky without specific derivatization or structural spectroscopy.

This guide outlines the definitive analytical methods to distinguish these two species, ensuring the integrity of the acyl chloride prior to downstream coupling (e.g., Friedel-Crafts or Amidation).

Chemical Basis of Differentiation

The fundamental difference lies in the carbonyl substituent: a hydroxyl group (-OH) in the precursor versus a chlorine atom (-Cl) in the product. This substitution drastically alters the electronic environment of the carbonyl carbon and the protons on the benzoyl ring.

Structural Comparison
  • Precursor (Acid): Stable, forms hydrogen-bonded dimers, acidic proton present.

  • Product (Chloride): Highly reactive, no hydrogen bonding capability, susceptible to nucleophilic attack (hydrolysis).

The Hydrolysis Trap

Attempting to analyze the Acid Chloride directly on standard silica TLC plates or reverse-phase HPLC (using aqueous buffers) will result in in-situ hydrolysis . The analyst will incorrectly identify the pure Acid Chloride as the Acid Precursor because the measurement process destroys the sample.

Rule of Thumb: Never analyze an acid chloride directly on a stationary phase containing water or free hydroxyls.

Analytical Comparison Data

The following parameters provide definitive proof of conversion.

Table 1: Spectroscopic & Physical Specifications
FeaturePrecursor: Carboxylic AcidProduct: Acid Chloride
FT-IR (Carbonyl) 1680–1700 cm⁻¹ (Broad, H-bonded)1750–1780 cm⁻¹ (Sharp, High freq)
FT-IR (Hydroxyl) 2500–3300 cm⁻¹ (Very broad, O-H)Absent (Clean baseline >3000 cm⁻¹)
¹H-NMR (COOH) δ 10.0–13.0 ppm (Broad singlet)Absent
¹H-NMR (Ar-H) Ortho-protons shielded relative to ClOrtho-protons deshielded (shifted downfield ~0.1-0.2 ppm)
Solubility Soluble in DMSO, MeOH, dilute baseSoluble in DCM, Toluene; Reacts violently with MeOH/Water
Reactivity Stable to moistureFumes in moist air (releases HCl)

Experimental Protocols

Protocol A: The "Methanol Quench" (HPLC/TLC Validation)

Use this method to determine conversion during synthesis.

Principle: Since the acid chloride cannot be chromatographed directly, we chemically trap it as a stable methyl ester. The acid precursor reacts much slower with methanol without a catalyst, allowing differentiation.

Reagents:

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Sampling: Take a 50 µL aliquot of the reaction mixture (suspected Acid Chloride).

  • Quench: Immediately dispense into a vial containing 0.5 mL of Anhydrous Methanol .

    • Observation: If Acid Chloride is present, the solution may warm slightly or fume (HCl generation).

  • Control: Prepare a standard of the Acid Precursor in Methanol (this will not esterify instantly).

  • Analysis: Run TLC or HPLC.

    • Result 1 (Methyl Ester): Represents the Acid Chloride. Usually less polar (higher R_f on TLC, longer retention on RP-HPLC) than the acid.

    • Result 2 (Free Acid): Represents unreacted Precursor or hydrolyzed material.

Protocol B: The Silver Nitrate Test (Qualitative)

Use for rapid, bench-side confirmation of the chloride leaving group.

Reagents:

  • 1% AgNO₃ solution in Acetonitrile (MeCN).

Procedure:

  • Dissolve a small amount (~10 mg) of the solid sample in 0.5 mL MeCN.

  • Add 2-3 drops of 1% AgNO₃ solution.

  • Interpretation:

    • Immediate White Precipitate (AgCl): Positive for Acid Chloride .

    • Clear Solution: Acid Precursor (Carboxylic acids do not precipitate AgCl unless HCl gas is trapped in the lattice).

Visualizing the Workflow

The following diagram illustrates the synthesis, the "Hydrolysis Trap," and the correct analytical decision tree.

DifferentiationLogic Start Unknown Sample (Product or Precursor?) DirectTLC Direct TLC/HPLC (Aqueous/Silica) Start->DirectTLC INCORRECT PATH Derivatization Quench with MeOH (Protocol A) Start->Derivatization CORRECT PATH ResultHydrolysis In-Situ Hydrolysis (False Negative) DirectTLC->ResultHydrolysis Cl converts to OH MethylEster Forms Methyl Ester (Distinct Rf/Rt) Derivatization->MethylEster If Acid Chloride FreeAcid Remains Free Acid Derivatization->FreeAcid If Precursor Conclusion2 Identity: Acid Precursor (Incomplete Rxn) ResultHydrolysis->Conclusion2 Analyst Error Conclusion1 Identity: Acid Chloride (Active Product) MethylEster->Conclusion1 FreeAcid->Conclusion2

Caption: Analytical Decision Tree. Direct analysis leads to false identification of the precursor. Derivatization is required.

Synthesis & Stability Context

Synthesis Pathway (Vonoprazan Intermediate)

The conversion is typically achieved using Thionyl Chloride (SOCl₂) or Oxalyl Chloride with a catalytic amount of DMF.

SynthesisPath Acid Acid Precursor (Solid, Stable) Chloride Acid Chloride (Reactive Intermediate) Acid->Chloride Activation Reagent + SOCl2 / DMF Chloride->Acid Hydrolysis (Degradation) Moisture + H2O (Air)

Caption: The reversible nature of the activation. Moisture control is paramount.

Handling Recommendations
  • Storage: If the acid chloride must be stored, use a desiccator with P₂O₅ or store under Nitrogen/Argon at -20°C.

  • Solvents: Ensure all solvents (DCM, THF) used for the subsequent coupling step are dried over molecular sieves. Even 0.1% water content can significantly lower yield by reverting the product to the precursor.

References

  • Sigma-Aldrich. 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid Product Page (CAS 1041536-98-4).[1] Retrieved from

  • PubChem. 4-Chloro-2-fluorobenzoic acid (Structural Analog Data). National Library of Medicine. Retrieved from

  • Google Patents. Synthetic method of Vonoprazan intermediate (CN113896655A). Retrieved from

  • Lauback, R. G., et al. (1976).[2] Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors.[2] Journal of Chromatographic Science.[2] Retrieved from

  • ChemGuide. Converting carboxylic acids into acyl chlorides. Retrieved from

Sources

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Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
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Reactant of Route 2
4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.